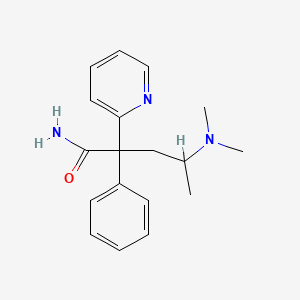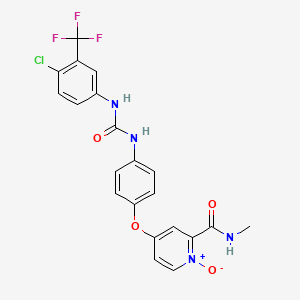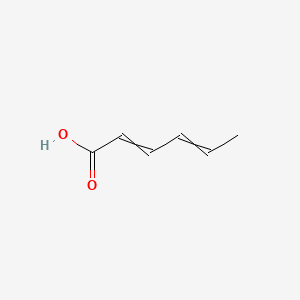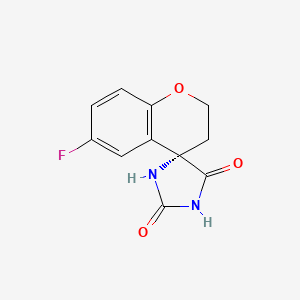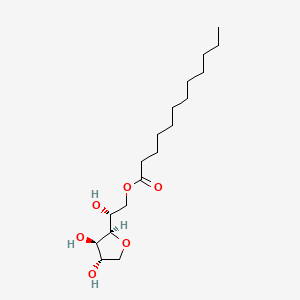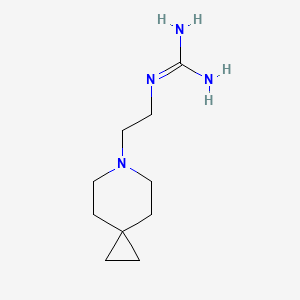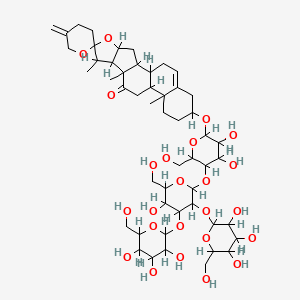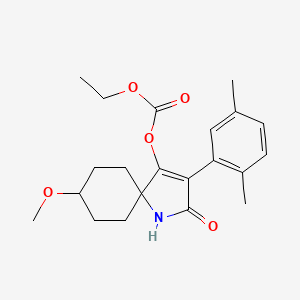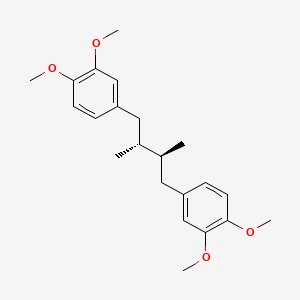
特拉美普科
描述
四甲基去氢愈创木酸,也称为四-O-甲基去氢愈创木酸,是去氢愈创木酸的合成衍生物。它是一种小分子,因其潜在的治疗应用,特别是在肿瘤学领域,而引起了广泛的兴趣。 四甲基去氢愈创木酸作为一种全局转录抑制剂,影响着各种细胞过程,如细胞分裂、凋亡和耐药性 .
科学研究应用
作用机制
四甲基去氢愈创木酸通过抑制参与细胞存活和增殖的特定基因的转录来发挥其作用。 它下调了 Sp1 介导的 survivin 和细胞周期蛋白依赖性激酶 1 的转录,这对于细胞周期进程和凋亡至关重要 . 通过抑制这些途径,四甲基去氢愈创木酸诱导凋亡并增强癌细胞对放射治疗的敏感性 .
生化分析
Biochemical Properties
Terameprocol plays a significant role in biochemical reactions by inhibiting the binding of specificity protein 1 (Sp1) transcription factor to DNA. This inhibition affects the expression of several genes, including those involved in cell cycle regulation and apoptosis. Terameprocol interacts with enzymes such as cyclin-dependent kinase 1 and proteins like survivin and vascular endothelial growth factor (VEGF). These interactions lead to the suppression of gene expression, resulting in growth arrest and apoptosis of cancer cells .
Cellular Effects
Terameprocol exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of tumor-derived cell lines and reduce the production of inflammatory cytokines and chemokines. Terameprocol influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, by preventing the binding of RelA to DNA. This inhibition leads to decreased expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) .
Molecular Mechanism
The molecular mechanism of terameprocol involves its ability to inhibit Sp1 transcription factor binding at specific promoter regions. This inhibition affects the expression of genes essential for cell proliferation and survival. Terameprocol also inhibits the activity of cyclin-dependent kinase 1 and reduces the expression of survivin and VEGF. These actions result in cell cycle arrest, apoptosis, and decreased angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terameprocol have been observed to change over time. Terameprocol has shown stability in various formulations, and its long-term effects on cellular function have been studied in both in vitro and in vivo models. In a phase I study, terameprocol was administered to patients with recurrent high-grade gliomas, and stable disease was noted in some patients for extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of terameprocol vary with different dosages in animal models. Preclinical studies have demonstrated its potent anticancer activity in tumor cell lines and animal models. Terameprocol has been shown to inhibit tumor growth and reduce angiogenesis at specific dosages. Higher doses may lead to adverse effects such as hypoxia and interstitial nephritis .
Metabolic Pathways
Terameprocol is involved in metabolic pathways that regulate cell division and apoptosis. It affects the expression of genes involved in these processes by inhibiting Sp1 transcription factor binding. Terameprocol also interacts with enzymes such as cyclin-dependent kinase 1 and proteins like survivin, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Terameprocol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Terameprocol’s distribution within the body has been studied in clinical trials, where its pharmacokinetics and clearance were evaluated .
Subcellular Localization
The subcellular localization of terameprocol is crucial for its activity and function. Terameprocol inhibits the nuclear translocation of NF-κB RelA and prevents its binding to DNA. This inhibition affects the transcription of pro-inflammatory genes and reduces the production of cytokines and chemokines. Terameprocol’s localization within the nucleus and its interaction with transcription factors are essential for its therapeutic effects .
准备方法
合成路线和反应条件
四甲基去氢愈创木酸是通过去氢愈创木酸的甲基化合成的。该过程涉及使用甲基化试剂,如碘甲烷或硫酸二甲酯,在碳酸钾等碱的存在下。 反应通常在丙酮或二甲基甲酰胺等有机溶剂中于升高的温度下进行 .
工业生产方法
四甲基去氢愈创木酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和溶剂,以确保最终产品的质量和产量。 反应条件经过优化,以最大限度地提高甲基化过程的效率,并使用重结晶或色谱等技术纯化产物 .
化学反应分析
反应类型
四甲基去氢愈创木酸会发生各种化学反应,包括:
氧化: 四甲基去氢愈创木酸可以被氧化形成醌类衍生物。
还原: 它可以被还原形成二氢衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物
相似化合物的比较
类似化合物
去氢愈创木酸: 四甲基去氢愈创木酸的母体化合物,以其抗氧化和抗炎特性而闻名。
四-O-甲基去氢愈创木酸: 另一种具有类似生物活性的甲基化衍生物.
独特性
四甲基去氢愈创木酸的独特之处在于其强大的转录抑制活性及其增强癌细胞对放射治疗敏感性的能力。 与母体化合物去氢愈创木酸不同,四甲基去氢愈创木酸已被证明具有显著的抗癌特性,使其成为进一步临床开发的有希望的候选药物 .
属性
IUPAC Name |
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-IYBDPMFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24150-24-1 | |
| Record name | Terameprocol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terameprocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 24150-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAMEPROCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


